molecular formula C7H9BF5N B12845703 4-Ethyl-N-fluoropyridinium tetrafluoroborate

4-Ethyl-N-fluoropyridinium tetrafluoroborate

Cat. No.: B12845703
M. Wt: 212.96 g/mol
InChI Key: JWBPCCVUXPVUOV-UHFFFAOYSA-N
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Description

4-Ethyl-N-fluoropyridinium tetrafluoroborate is a fluorinated pyridinium salt that serves as an electrophilic fluorinating reagent. This compound is known for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties. The presence of fluorine atoms can enhance the stability, bioavailability, and activity of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-fluoropyridinium tetrafluoroborate typically involves the reaction of 4-ethylpyridine with a fluorinating agent in the presence of tetrafluoroboric acid. One common method includes the use of Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Ethyl-N-fluoropyridinium tetrafluoroborate involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The fluorine atom is introduced into the molecule, resulting in the formation of a fluorinated product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-N-fluoropyridinium tetrafluoroborate is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in fluorination reactions. This compound offers a balance between reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C7H9BF5N

Molecular Weight

212.96 g/mol

IUPAC Name

4-ethyl-1-fluoropyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C7H9FN.BF4/c1-2-7-3-5-9(8)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1

InChI Key

JWBPCCVUXPVUOV-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC=[N+](C=C1)F

Origin of Product

United States

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